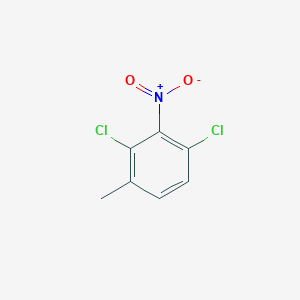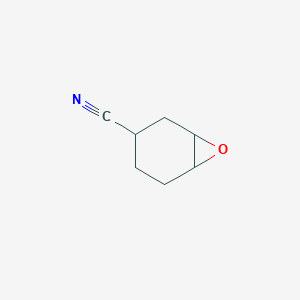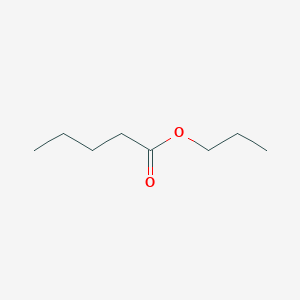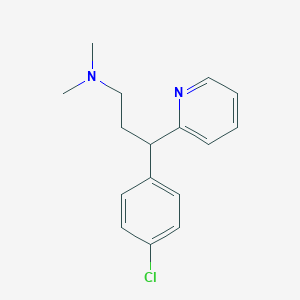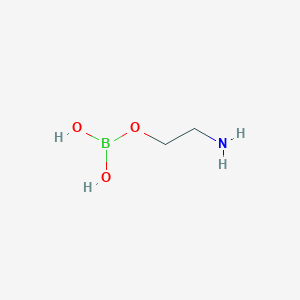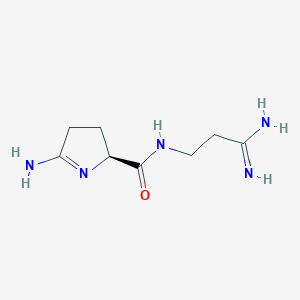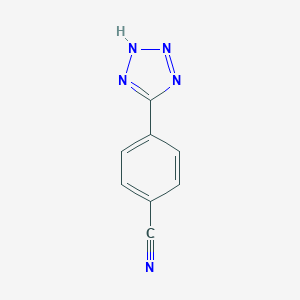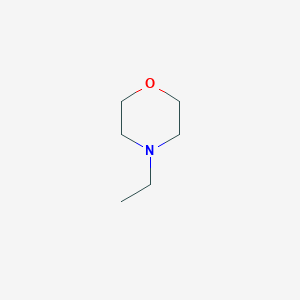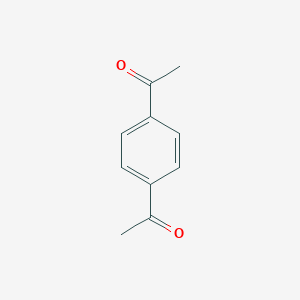
1,4-Diacetylbenzene
Overview
Description
1,4-Diacetylbenzene, also known as 1,1′-(1,4-Phenylene)bis[ethanone], is an organic compound with the molecular formula C10H10O2. It is a derivative of benzene with two acetyl groups attached to the para positions of the benzene ring. This compound is a white to almost white crystalline powder with a melting point of 111-113°C .
Mechanism of Action
Target of Action
1,4-Diacetylbenzene, also known as 1,1’- (1,4-Phenylene)diethanone, is an organic compound It’s known that the compound can interact with various biological molecules due to its reactive α,β-unsaturated carbonyl group .
Mode of Action
It’s known that the compound possesses a reactive α,β-unsaturated carbonyl group, which allows it to undergo various chemical reactions . This reactivity might enable this compound to interact with its targets, leading to changes in their function.
Biochemical Pathways
This compound is involved in the synthesis of chalcone derivatives, which are important intermediates in the production of flavonoids, isoflavonoids, and aurones . These compounds have a wide spectrum of pharmacological properties, including antiproliferative, antifungal, antibacterial, antiviral, antileishmanial, and antimalarial activities .
Pharmacokinetics
It’s known that the compound is practically insoluble in water , which might affect its bioavailability.
Result of Action
Given its involvement in the synthesis of chalcone derivatives , it’s plausible that the compound might contribute to the biological activities associated with these derivatives.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water might affect its distribution in the body and its interaction with biological targets. Furthermore, the compound’s reactivity might be influenced by the pH and temperature of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diacetylbenzene can be synthesized through various methods. One common method involves the acetylation of benzene using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H6+2CH3COCl→C6H4(COCH3)2+2HCl
In this reaction, benzene reacts with acetyl chloride to form this compound and hydrochloric acid as a byproduct. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acetyl chloride.
Industrial Production Methods
Industrial production of this compound often involves the oxidation of p-diethylbenzene. The process includes the use of oxidizing agents such as potassium permanganate or nitric acid under controlled conditions. The reaction can be represented as:
C6H4(C2H5)2+2[O]→C6H4(COCH3)2+2H2O
Chemical Reactions Analysis
Types of Reactions
1,4-Diacetylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aryl carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form 1,4-bis(1-hydroxyethyl)benzene using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the acetyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Aryl carboxylic acids.
Reduction: 1,4-bis(1-hydroxyethyl)benzene.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1,4-Diacetylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for understanding biochemical pathways.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chalcone derivatives with biological activities.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
1,4-Diacetylbenzene can be compared with other similar compounds such as 1,2-Diacetylbenzene and 1,3-Diacetylbenzene. These compounds differ in the positions of the acetyl groups on the benzene ring:
1,2-Diacetylbenzene: Acetyl groups are attached to adjacent carbon atoms (ortho position).
1,3-Diacetylbenzene: Acetyl groups are attached to carbon atoms separated by one carbon (meta position).
The unique para positioning of the acetyl groups in this compound makes it distinct in terms of its chemical reactivity and physical properties.
Properties
IUPAC Name |
1-(4-acetylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBBQSLSGRSQAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021657 | |
| Record name | 1,4-Diacetylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | 1,4-Diacetylbenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14165 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00723 [mmHg] | |
| Record name | 1,4-Diacetylbenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14165 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1009-61-6 | |
| Record name | 1,4-Diacetylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1009-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1,1'-(1,4-phenylene)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diacetylbenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295548 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1,1'-(1,4-phenylene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Diacetylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-diacetylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.518 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-Diacetylbenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM5GGF7BQ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4-diacetylbenzene?
A1: this compound has the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2: Researchers commonly utilize various spectroscopic techniques to characterize this compound. These include:
- NMR Spectroscopy: 1H and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule, aiding in structural elucidation and isomer identification. [, , ]
- IR Spectroscopy: This technique identifies functional groups present in the molecule by analyzing their characteristic vibrational frequencies. For this compound, IR spectroscopy would primarily reveal information about the carbonyl (C=O) groups. [, , ]
Q3: What is the dipole moment of this compound?
A3: The dipole moment of this compound, as a solute in carbon tetrachloride, is 3.03 D. This information, along with molar Kerr constant data, suggests an equilibrium mixture of planar or near-planar cis- and trans- rotamers for this compound. []
Q4: How does the structure of this compound influence its performance in polymer synthesis?
A4: The two acetyl groups located para to each other on the benzene ring make this compound a valuable monomer for synthesizing polymers. This symmetrical arrangement allows for linear chain growth when reacted with suitable co-monomers. For instance, this compound reacts with 1,5-diaminoanthraquinone to form Schiff's base polymers. []
Q5: What factors influence the pore structure and properties of porous polymers synthesized using this compound?
A5: Researchers can tailor the properties of porous polymers synthesized by cyclotrimerization reactions using this compound by functionalizing the monomer. Incorporating hydrogen-, amine-, or nitro-functionalized 4,4′-diacetylbiphenyl derivatives alongside this compound allows for control over pore size, surface area, and polarity. []
Q6: How do different media affect the relaxation behavior of this compound?
A6: Dielectric absorption studies have shown that this compound exhibits both group and molecular relaxation processes. The dominance of each process is influenced by the surrounding media. For example, in o-terphenyl solution, both processes appear to overlap, while in a polystyrene matrix, the activation enthalpy indicates a dominant group relaxation process. [, ]
Q7: Can you describe the role of this compound in the synthesis of heterocyclic compounds?
A7: The two acetyl groups in this compound provide reactive sites for condensation reactions with various reagents, leading to the formation of diverse heterocyclic compounds. For example, reacting this compound with different aldehydes under basic conditions yields bis-chalcone derivatives, which can then be further modified to generate pyridines, pyrimidines, pyrazoles, and pyrans. [, , ]
Q8: How is this compound utilized in the preparation of bis-pyrylium salts?
A8: this compound serves as a key building block in the synthesis of bis-pyrylium salts through several methods:
- Condensation with aromatic o-hydroxyaldehydes: Reacting this compound with an aromatic o-hydroxyaldehyde in the presence of an acid catalyst forms bis-pyrylium salts. []
- Reaction with o-hydroxyacetophenone: Combining this compound with o-hydroxyacetophenone, perchloric acid, and acetic acid produces bis-pyrylium salts. []
Q9: How has computational chemistry been employed to study this compound derivatives?
A9: Researchers have used computational methods like Molecular Mechanics II to determine the minimum energy conformations of bispyridinium compounds containing a this compound linkage. These studies provided insights into the three-dimensional structures and potential relationships with acetylcholinesterase inhibitory activity. []
Q10: How do structural modifications of this compound derivatives impact their biological activity?
A10: Studies focusing on bis(1-methylpyridinium) compounds with a this compound linkage demonstrate the importance of substituent position on biological activity. Researchers observed that the 3-substituted pyridinium compound exhibited the most potent acetylcholinesterase inhibitory activity, followed by the 2-substituted isomer, while the 4-substituted analog was the least active. []
Q11: What analytical techniques are employed to characterize and quantify this compound and its derivatives?
A11: Several analytical techniques play a crucial role in the study of this compound and its derivatives:
- Gas Chromatography-Mass Spectrometry (GC/MS): This technique is valuable for separating and identifying volatile compounds, as demonstrated by its use in identifying low molecular weight compounds like benzophenone and potentially this compound itself in plant exudates. []
- Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS): This method is suitable for analyzing less volatile and higher molecular weight compounds, enabling the identification of compounds potentially related to sterols and phosphatidylglycerol in plant exudates. []
- High Pressure Liquid Chromatography (HPLC): Coupled with 1H-NMR, HPLC allows researchers to determine the average degree of oligomerization in polymeric pinacols derived from this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
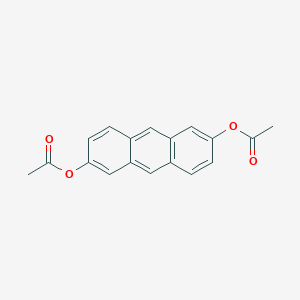
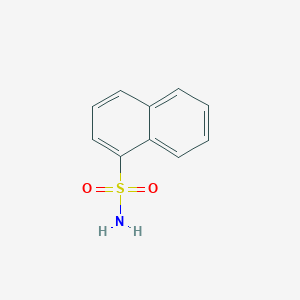
![3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B86910.png)
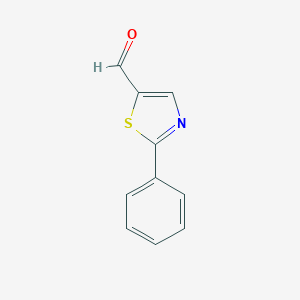
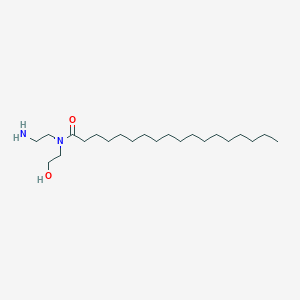
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B86916.png)
